2-[2-[4-(4-Methyl-1,3-thiazol-2-yl)butylcarbamoyl]phenyl]sulfanylpropanoic acid
Description
2-[2-[4-(4-Methyl-1,3-thiazol-2-yl)butylcarbamoyl]phenyl]sulfanylpropanoic acid is a complex organic compound with a unique structure that includes a thiazole ring, a carbamoyl group, and a sulfanylpropanoic acid moiety
Properties
IUPAC Name |
2-[2-[4-(4-methyl-1,3-thiazol-2-yl)butylcarbamoyl]phenyl]sulfanylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S2/c1-12-11-24-16(20-12)9-5-6-10-19-17(21)14-7-3-4-8-15(14)25-13(2)18(22)23/h3-4,7-8,11,13H,5-6,9-10H2,1-2H3,(H,19,21)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIERWUQWCLWYGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)CCCCNC(=O)C2=CC=CC=C2SC(C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[4-(4-Methyl-1,3-thiazol-2-yl)butylcarbamoyl]phenyl]sulfanylpropanoic acid typically involves multiple steps, starting from readily available precursors. The process may include the formation of the thiazole ring, followed by the introduction of the butylcarbamoyl group, and finally, the attachment of the sulfanylpropanoic acid moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-[2-[4-(4-Methyl-1,3-thiazol-2-yl)butylcarbamoyl]phenyl]sulfanylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbamoyl group can be reduced to form amines.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group may yield sulfoxides or sulfones, while reduction of the carbamoyl group may produce primary or secondary amines.
Scientific Research Applications
2-[2-[4-(4-Methyl-1,3-thiazol-2-yl)butylcarbamoyl]phenyl]sulfanylpropanoic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes involving thiazole-containing compounds.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[2-[4-(4-Methyl-1,3-thiazol-2-yl)butylcarbamoyl]phenyl]sulfanylpropanoic acid involves its interaction with specific molecular targets and pathways. The thiazole ring may interact with enzymes or receptors, modulating their activity. The carbamoyl and sulfanyl groups may also play roles in binding to targets or undergoing metabolic transformations that contribute to the compound’s effects.
Comparison with Similar Compounds
Similar Compounds
2-Methyltetrahydrofuran: A solvent with similar structural features but different applications.
2,2’-Bipyridyl: A ligand used in coordination chemistry with some structural similarities.
Uniqueness
2-[2-[4-(4-Methyl-1,3-thiazol-2-yl)butylcarbamoyl]phenyl]sulfanylpropanoic acid is unique due to its combination of functional groups, which confer specific chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
